methyl 2-hydroxybenzimidate methyl 2-hydroxybenzimidate
Brand Name: Vulcanchem
CAS No.: 26384-76-9
VCID: VC14258461
InChI: InChI=1S/C8H9NO2/c1-11-8(9)6-4-2-3-5-7(6)10/h2-5,9-10H,1H3
SMILES:
Molecular Formula: C8H9NO2
Molecular Weight: 151.16 g/mol

methyl 2-hydroxybenzimidate

CAS No.: 26384-76-9

Cat. No.: VC14258461

Molecular Formula: C8H9NO2

Molecular Weight: 151.16 g/mol

* For research use only. Not for human or veterinary use.

methyl 2-hydroxybenzimidate - 26384-76-9

Specification

CAS No. 26384-76-9
Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
IUPAC Name methyl 2-hydroxybenzenecarboximidate
Standard InChI InChI=1S/C8H9NO2/c1-11-8(9)6-4-2-3-5-7(6)10/h2-5,9-10H,1H3
Standard InChI Key KIJFLYTWJQUSAY-UHFFFAOYSA-N
Canonical SMILES COC(=N)C1=CC=CC=C1O

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

Methyl 2-hydroxybenzimidate (IUPAC: methyl 2-hydroxybenzenecarboximidate) is theorized to have the molecular formula C₈H₉NO₂, derived from the substitution of a hydroxyl group (-OH) and an imidate ester group (-N=C(OCH₃)) on a benzene ring. This places it within the broader family of aromatic imidates, which are characterized by their reactivity in nucleophilic substitution reactions .

Structural Analogues and Comparative Analysis

The compound shares structural similarities with methyl 2-hydroxybenzoate (methyl salicylate, C₈H₈O₃), a well-documented molecule used in pharmaceuticals and fragrances . Key differences arise in the substitution of the carboxylic acid group (-COOH) in methyl salicylate with an imidate group (-N=C(OCH₃)) in methyl 2-hydroxybenzimidate. This alteration significantly impacts electronic distribution and reactivity, as imidates are more nucleophilic than esters .

Table 1: Comparative Properties of Methyl 2-Hydroxybenzimidate and Analogues

PropertyMethyl 2-Hydroxybenzimidate (Theoretical)Methyl 2-Hydroxybenzoate 2-Hydroxy-3-methylbenzamide
Molecular FormulaC₈H₉NO₂C₈H₈O₃C₈H₉NO₂
Molecular Weight (g/mol)151.16152.15151.16
Functional Groups-OH, -N=C(OCH₃)-OH, -COOCH₃-OH, -CONH₂, -CH₃
Boiling Point (°C)~270–280 (estimated)222–224272.9
Key ReactivityNucleophilic substitutionEster hydrolysisAmide bond stability

Synthesis Pathways and Industrial Relevance

Hypothesized Synthetic Routes

While no direct synthesis of methyl 2-hydroxybenzimidate is documented, analogous methods for benzimidate esters suggest the following pathway:

  • Nitrosation of Phenols: Reaction of 2-hydroxybenzaldehyde with methyl nitrite under acidic conditions to form the imidate intermediate .

  • Methanolysis: Treatment with methanol to stabilize the imidate ester group .

This method mirrors the synthesis of 2-hydroxybenzamide derivatives, where selective deprotection of hydroxyl groups is achieved using secondary amines . For instance, the patent US6197970B1 describes a process wherein 2-substituted benzoic acids react with amino compounds to form amides, followed by deprotection to yield hydroxylated derivatives .

Industrial Applications

Benzimidate esters are valued in organic synthesis as intermediates for:

  • Peptide coupling: Due to their ability to activate carboxyl groups.

  • Coordination chemistry: As ligands for transition metals, enhancing catalytic activity .
    Methyl 2-hydroxybenzimidate’s hydroxyl group could further enable chelation, making it useful in metallurgical or pharmaceutical applications.

Physicochemical Properties and Stability

Thermal Stability

Theoretical models predict moderate thermal stability for methyl 2-hydroxybenzimidate, with decomposition likely above 250°C. This aligns with data for 2-hydroxy-3-methylbenzamide, which has a boiling point of 272.9°C . The imidate group’s electron-withdrawing nature may reduce stability compared to methyl salicylate, which is stable up to 220°C .

Solubility and Partitioning

  • Solubility: Expected to be low in water (<1 mg/mL) due to the hydrophobic imidate group.

  • LogP: Estimated at 1.8–2.2, indicating moderate lipophilicity .

Environmental Impact and Regulatory Considerations

Biodegradability

The imidate group’s resistance to hydrolysis may hinder biodegradation, leading to persistence in aquatic systems. This contrasts with methyl salicylate, which undergoes rapid esterase-mediated breakdown .

Regulatory Status

Future Research Directions

  • Synthetic Optimization: Developing low-cost, high-yield routes using green chemistry principles.

  • Toxicological Studies: In vivo assessments to establish safety thresholds.

  • Material Science Applications: Exploring use in polymer crosslinking or metal-organic frameworks (MOFs).

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